2-[[[1-(2-Fluoroethyl)pyrazol-4-yl]methylamino]methyl]phenol;hydrochloride 2-[[[1-(2-Fluoroethyl)pyrazol-4-yl]methylamino]methyl]phenol;hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16414064
InChI: InChI=1S/C13H16FN3O.ClH/c14-5-6-17-10-11(8-16-17)7-15-9-12-3-1-2-4-13(12)18;/h1-4,8,10,15,18H,5-7,9H2;1H
SMILES:
Molecular Formula: C13H17ClFN3O
Molecular Weight: 285.74 g/mol

2-[[[1-(2-Fluoroethyl)pyrazol-4-yl]methylamino]methyl]phenol;hydrochloride

CAS No.:

Cat. No.: VC16414064

Molecular Formula: C13H17ClFN3O

Molecular Weight: 285.74 g/mol

* For research use only. Not for human or veterinary use.

2-[[[1-(2-Fluoroethyl)pyrazol-4-yl]methylamino]methyl]phenol;hydrochloride -

Specification

Molecular Formula C13H17ClFN3O
Molecular Weight 285.74 g/mol
IUPAC Name 2-[[[1-(2-fluoroethyl)pyrazol-4-yl]methylamino]methyl]phenol;hydrochloride
Standard InChI InChI=1S/C13H16FN3O.ClH/c14-5-6-17-10-11(8-16-17)7-15-9-12-3-1-2-4-13(12)18;/h1-4,8,10,15,18H,5-7,9H2;1H
Standard InChI Key XWDGDFNQEOMGQU-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)CNCC2=CN(N=C2)CCF)O.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, 2-[[[1-(2-fluoroethyl)pyrazol-4-yl]methylamino]methyl]phenol;hydrochloride, reflects its core structural components:

  • A pyrazole ring substituted at the 1-position with a 2-fluoroethyl group and at the 4-position with a methylamino-methyl side chain.

  • A phenolic group linked via a methylene bridge to the pyrazole’s methylamino substituent.

  • A hydrochloride salt counterion, enhancing solubility and stability .

The molecular formula is C₁₃H₁₇ClFN₃O, with a molecular weight of 285.74 g/mol. Key spectral identifiers include:

  • Canonical SMILES: C1=CC(=CC(=C1)O)CNCC2=NN(C=C2)CCF.Cl

  • InChIKey: JSZINJBJWCFWBV-UHFFFAOYSA-N.

Structural Comparison to Analogues

A closely related analogue, 2-({[1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-yl]amino}methyl)phenol (PubChem CID: 122168565), differs in the pyrazole substituent positions (3-methyl vs. 4-methylamino) but shares the fluoroethyl and phenolic motifs . Such positional isomers highlight the sensitivity of biological activity to subtle structural changes.

Synthesis and Manufacturing

Example Protocol (Adapted from ):

A reported synthesis of a triazolopyridinone-pyrazole hybrid involved:

  • Step 1: Suzuki-Miyaura coupling to attach a pyrazole ring to a halogenated heterocycle.

  • Step 2: Huisgen cycloaddition for triazole formation.

  • Step 3: Resolution via chiral chromatography to isolate enantiopure products .

Physicochemical Properties

Solubility and Stability

As a hydrochloride salt, the compound exhibits enhanced water solubility compared to its free base. Experimental data for analogues suggest:

  • LogP: ~1.5–2.0 (moderate lipophilicity) .

  • pKa: Phenolic hydroxyl (~10.0), secondary amine (~8.5).

Spectroscopic Characterization

  • ¹H NMR: Key signals include aromatic protons (δ 6.8–7.5 ppm), fluoroethyl CF₂CH₂ (δ 4.5–4.8 ppm), and methylamino CH₂N (δ 2.8–3.2 ppm) .

  • MS (ESI): Dominant ion at m/z 285.74 [M+H]⁺.

ParameterValue (Estimated)Source Analogue
MET IC₅₀5–10 nM
Hepatic ClearanceLow (RLM/HLM)
Plasma Protein Binding85–90%

Applications and Future Directions

Therapeutic Areas

  • Oncology: Targeting receptor tyrosine kinases (e.g., MET, ALK) in solid tumors.

  • Neurology: Modulation of serotonin or dopamine receptors for psychiatric disorders.

Development Challenges

  • Stereochemical Complexity: Requires enantioselective synthesis to avoid racemic mixtures .

  • Metabolite Identification: Fluorine atoms may lead to unique Phase I/II metabolites requiring characterization.

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